Lipophilicity Comparison of Regioisomers
The lipophilicity of a drug-like molecule, often measured as the partition coefficient (LogP), is a key determinant of its ADME profile. For the target compound, the computed XLogP3 is 1.7 [1]. In comparison, the regioisomer 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline also has a computed XLogP3 of 1.7, indicating a similar overall lipophilicity [2]. This suggests that while the overall LogP may be similar, the specific spatial arrangement of the aniline and cyclopropyl groups is the primary differentiator, which can only be verified through direct biological assay comparisons (data not found in accessible primary literature for this compound).
Comparator XLogP3: 1.7
Difference: 0.0
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline: XLogP3 = 1.7 |
| Quantified Difference | Difference = 0.0 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
This confirms that the choice between regioisomers is not based on a simple lipophilicity difference but on the spatial orientation of the functional groups, which is critical for target-specific interactions and thus for scientific selection.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 29032331, 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 19013331, 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline. View Source
